Hydroxymethyldeoxyuridine triphosphate is derived from 5-hydroxymethyl-2'-deoxyuridine, which can be formed through the oxidation of thymidine. The compound is classified under modified nucleotides, which are crucial for various biological functions, including DNA repair and replication. It has been identified in several studies focusing on DNA modifications and their implications in genetic stability and cellular processes .
Hydroxymethyldeoxyuridine triphosphate can be synthesized through enzymatic phosphorylation of its corresponding monophosphate or diphosphate forms. The synthesis typically involves the following steps:
The efficiency and yield of this synthesis can vary based on the conditions used, such as temperature, pH, and the source of the enzymatic extracts.
Hydroxymethyldeoxyuridine triphosphate has a complex molecular structure characterized by its three phosphate groups attached to the hydroxymethyl-2'-deoxyuridine base. Its chemical formula is , which reflects the presence of multiple functional groups contributing to its biochemical reactivity.
Hydroxymethyldeoxyuridine triphosphate participates in several key chemical reactions:
The mechanism of action for hydroxymethyldeoxyuridine triphosphate primarily involves its role as a substrate for DNA polymerases during DNA synthesis. When incorporated into DNA:
Hydroxymethyldeoxyuridine triphosphate exhibits several important physical and chemical properties:
These properties make it suitable for various laboratory applications, particularly in molecular biology research.
Hydroxymethyldeoxyuridine triphosphate has significant scientific applications:
The development of Hydroxymethyldeoxyuridine Triphosphate (HmdUTP) emerged from broader research on modified nucleotides in the mid-to-late 20th century. Initial interest in nucleotide analogs stemmed from their potential to elucidate DNA replication mechanisms and serve as tools for molecular biology. HmdUTP was first synthesized as part of efforts to create site-specifically modified DNA substrates. A pivotal study by Levy and colleagues in 1991 described the chemical synthesis of HmdUTP to facilitate the in vivo incorporation of 5-hydroxymethyluracil (HmUra) into bacteriophage DNA. This work demonstrated that 5-hydroxymethyl-2′-deoxyuridine-5′-monophosphate (HmdUMP) could be phosphorylated using carbonyldiimidazole and pyrophosphate to yield HmdUTP, enabling its use as a thymidine analog during DNA replication^ [4].
This discovery aligned with concurrent investigations into oxidative DNA damage products. Research in the 1990s revealed that hydroxyl radical treatment of nucleotides generates modified bases like 8-hydroxyguanine and 2-hydroxyadenine, highlighting the biological relevance of non-canonical nucleotides^ [5]. HmdUTP represented a structurally distinct addition to this category, providing a tool to study mutagenesis pathways and DNA repair mechanisms. Unlike naturally occurring modifications in bacteriophage DNA (e.g., 5-hydroxymethylcytosine in T4 phage), HmdUTP's 5-hydroxymethyluracil moiety was engineered for controlled incorporation into DNA, marking a significant methodological advance^ [6].
Hydroxymethyldeoxyuridine Triphosphate (chemical formula: C~10~H~17~N~2~O~15~P~3~; molecular weight: 498.10–498.17 g/mol for the free acid) shares core structural features with canonical deoxyribonucleotides but features a critical modification at the 5-position of the uracil ring^ [2] [4] [7]. The table below summarizes key structural comparisons:
Table 1: Structural Comparison of HmdUTP and Canonical Deoxythymidine Triphosphate (dTTP)
Structural Feature | dTTP | HmdUTP |
---|---|---|
Base | Thymine (5-methyluracil) | 5-Hydroxymethyluracil |
Sugar | 2'-Deoxyribose | 2'-Deoxyribose |
Phosphate Groups | Triphosphate (γ-chain) | Triphosphate (γ-chain) |
Molecular Weight | 480.11 g/mol | 498.10–498.17 g/mol |
Glycosidic Bond | β-N9 linkage | β-N9 linkage |
5-Position Substituent | Methyl (-CH~3~) | Hydroxymethyl (-CH~2~OH) |
The hydroxymethyl (-CH~2~OH) group at the 5-position of uracil profoundly alters the molecule's biochemical properties:
Structurally, HmdUTP maintains the 2'-deoxyribose sugar and triphosphate moiety essential for recognition by DNA polymerases and incorporation into DNA^ [7] [10]. Its modifications can be classified as a base-modified nucleotide triphosphate, distinct from sugar-modified (e.g., arabinose nucleosides) or phosphate-modified analogs^ [1].
Hydroxymethyldeoxyuridine Triphosphate plays multifaceted roles in DNA metabolism, primarily as a substrate for DNA polymerases and as an epigenetic modulator:
DNA Replication and Mutagenesis:HmdUTP serves as an analog of deoxythymidine triphosphate (dTTP) and can be incorporated into DNA by prokaryotic and eukaryotic DNA polymerases^ [3] [4]. In vitro studies confirm that DNA polymerase α incorporates HmdUTP opposite adenine in templates, mimicking thymidine's behavior. However, misincorporation events occur, particularly when template guanine residues pair with HmdUTP, leading to G:hmU mismatches^ [4]. This mispairing propensity contributes to HmdUTP's mutagenic potential. Kinetic analyses reveal that replicative polymerases incorporate HmdUTP with reduced efficiency compared to dTTP, suggesting discrimination against modified nucleotides^ [5] [10]. Similar studies on the oxidatively damaged nucleotide 2-hydroxy-deoxyadenosine triphosphate (2-OH-dATP) demonstrate that modified nucleotides can evade polymerase proofreading, providing a parallel for HmdUTP's potential to cause replication errors^ [5].
Epigenetic Research Applications:The intentional incorporation of 5-hydroxymethyluracil into DNA via HmdUTP provides a powerful tool for studying epigenetic regulation. Unlike 5-methylcytosine—a well-established epigenetic mark—5-hydroxymethyluracil's roles are less defined but may involve gene expression modulation or DNA repair^ [4] [7]. Researchers utilize HmdUTP in in vitro transcription and polymerase chain reactions to generate DNA strands containing defined hydroxymethyluracil sites, enabling investigations into how this modification affects DNA-protein interactions, nucleosome positioning, and DNA methylation pathways^ [4] [10].
DNA Repair and Damage Studies:HmdUTP aids in elucidating DNA repair mechanisms. Bacterial cells lacking specific DNA glycosylases (e.g., Escherichia coli mutants deficient in uracil-DNA glycosylase activity) fail to excise 5-hydroxymethyluracil from DNA^ [4]. This property allows researchers to study HmdUTP's mutagenicity without confounding repair effects. Additionally, HmdUTP incorporation creates substrates for base excision repair (BER) enzymes, providing insights into repair pathway specificity. The compound also models endogenous oxidative DNA damage; while not a direct product of oxidation, 5-hydroxymethyluracil structurally resembles lesions like 5-hydroxymethylcytosine and shares repair enzyme substrates^ [5] [10].
Transcriptional Regulation:Biochemical studies identify HmdUTP as a noncompetitive inhibitor of transcriptase activity^ [3]. By competing with natural nucleotides during RNA synthesis, HmdUTP incorporation into RNA may disrupt transcriptional fidelity or processivity, though this aspect remains less explored than its DNA-directed effects.
Molecular Tools Development:HmdUTP enables DNA labeling for detection and sequencing applications. Its hydroxymethyl group can be chemically derivatized with biotin, fluorophores, or affinity tags without disrupting base-pairing^ [4] [7]. Caged versions of HmdUTP, featuring photolabile protecting groups (e.g., ortho-nitrobenzyl), allow light-controlled incorporation during enzymatic DNA synthesis. Upon UV exposure (375–385 nm), the caging group is removed, restoring native HmdUTP functionality for spatiotemporal studies^ [4].
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